Cas no 378211-39-3 (4-5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-oxobutanoic acid)
378211-39-3 structure
Product Name:4-5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-oxobutanoic acid
Numéro CAS:378211-39-3
Le MF:C20H19ClN2O4
Mégawatts:386.828864336014
CID:5847107
PubChem ID:2963367
Update Time:2025-07-16
4-5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-oxobutanoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 4-(5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- 1H-Pyrazole-1-butanoic acid, 5-(2-chlorophenyl)-4,5-dihydro-3-(2-methoxyphenyl)-γ-oxo-
- 4-[3-(2-chlorophenyl)-5-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
- SR-01000466625-1
- AKOS021996146
- CS-0224402
- Z57116464
- ChemDiv1_007404
- HMS608A12
- 4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
- 378211-39-3
- EN300-1192328
- AKOS001642442
- SR-01000466625
- 4-5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-oxobutanoic acid
-
- Piscine à noyau: 1S/C20H19ClN2O4/c1-27-18-9-5-3-7-14(18)16-12-17(13-6-2-4-8-15(13)21)23(22-16)19(24)10-11-20(25)26/h2-9,17H,10-12H2,1H3,(H,25,26)
- La clé Inchi: BQVQWRZBZUOBCG-UHFFFAOYSA-N
- Sourire: C(O)(=O)CCC(N1C(C2=CC=CC=C2Cl)CC(C2=CC=CC=C2OC)=N1)=O
Propriétés calculées
- Qualité précise: 386.1033348g/mol
- Masse isotopique unique: 386.1033348g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 27
- Nombre de liaisons rotatives: 6
- Complexité: 582
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.7
- Surface topologique des pôles: 79.2Ų
Propriétés expérimentales
- Dense: 1.32±0.1 g/cm3(Predicted)
- Point d'ébullition: 571.6±60.0 °C(Predicted)
- Le PKA: 4.84±0.17(Predicted)
4-5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-oxobutanoic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1192328-0.05g |
4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid |
378211-39-3 | 95% | 0.05g |
$235.0 | 2023-05-25 | |
| Enamine | EN300-1192328-0.1g |
4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid |
378211-39-3 | 95% | 0.1g |
$352.0 | 2023-05-25 | |
| Enamine | EN300-1192328-0.25g |
4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid |
378211-39-3 | 95% | 0.25g |
$503.0 | 2023-05-25 | |
| Enamine | EN300-1192328-0.5g |
4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid |
378211-39-3 | 95% | 0.5g |
$791.0 | 2023-05-25 | |
| Enamine | EN300-1192328-1.0g |
4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid |
378211-39-3 | 95% | 1g |
$1014.0 | 2023-05-25 | |
| Enamine | EN300-1192328-2.5g |
4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid |
378211-39-3 | 95% | 2.5g |
$1988.0 | 2023-05-25 | |
| Enamine | EN300-1192328-5.0g |
4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid |
378211-39-3 | 95% | 5g |
$2940.0 | 2023-05-25 | |
| Enamine | EN300-1192328-10.0g |
4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid |
378211-39-3 | 95% | 10g |
$4360.0 | 2023-05-25 | |
| 1PlusChem | 1P028AVT-50mg |
4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoicacid |
378211-39-3 | 95% | 50mg |
$342.00 | 2024-05-04 | |
| 1PlusChem | 1P028AVT-100mg |
4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoicacid |
378211-39-3 | 95% | 100mg |
$497.00 | 2024-05-04 |
4-5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-oxobutanoic acid Littérature connexe
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
378211-39-3 (4-5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-oxobutanoic acid) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membre gold
Fournisseur de Chine
Réactif
Essenoi Fine Chemical Co., Limited
Membre gold
Fournisseur de Chine
Réactif
Hebei Liye chemical Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot